molecular formula C12H20N2O B2870934 N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797875-07-0

N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2870934
CAS No.: 1797875-07-0
M. Wt: 208.305
InChI Key: CQBSUQYZPQCIFV-UHFFFAOYSA-N
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Description

N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-Tert-butyl-8-azabicyclo[321]oct-2-ene-8-carboxamide has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a tool for studying the structure and function of biological systemsAdditionally, it is used in the industry for the production of various chemical products .

Mechanism of Action

The mechanism of action of N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Properties

IUPAC Name

N-tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-12(2,3)13-11(15)14-9-5-4-6-10(14)8-7-9/h4-5,9-10H,6-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBSUQYZPQCIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C2CCC1C=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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